molecular formula C7H5NO3 B561862 2-Nitrobenzaldehyde-d4 CAS No. 1020718-69-7

2-Nitrobenzaldehyde-d4

Cat. No.: B561862
CAS No.: 1020718-69-7
M. Wt: 155.145
InChI Key: CMWKITSNTDAEDT-RHQRLBAQSA-N
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Description

2-Nitrobenzaldehyde-d4 is a deuterated form of 2-nitrobenzaldehyde, an organic aromatic compound. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound is characterized by a nitro group (-NO2) attached to the second position of the benzene ring and an aldehyde group (-CHO) at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzaldehyde-d4 typically involves the nitration of deuterated benzaldehyde. The process begins with the deuteration of benzaldehyde, followed by nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the ortho-nitro isomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated benzaldehyde as the starting material, which is nitrated under controlled conditions to yield the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Types of Reactions:

    Reduction: this compound can be reduced to 2-aminobenzaldehyde-d4 using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Oxidation: It can undergo oxidation to form 2-nitrobenzoic acid-d4 using oxidizing agents like potassium permanganate or selenium dioxide.

    Condensation: The compound can participate in condensation reactions with primary amines to form Schiff bases, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Reduction: Sodium borohydride in methanol or ethanol, hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an alkaline medium, selenium dioxide in an acidic medium.

    Condensation: Primary amines in the presence of a dehydrating agent such as acetic acid.

Major Products:

    Reduction: 2-Aminobenzaldehyde-d4

    Oxidation: 2-Nitrobenzoic acid-d4

    Condensation: Schiff bases

Scientific Research Applications

2-Nitrobenzaldehyde-d4 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is employed in the development of diagnostic agents and therapeutic drugs.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Nitrobenzaldehyde-d4 involves its ability to undergo various chemical reactions due to the presence of the nitro and aldehyde groups. The nitro group is an electron-withdrawing group, which makes the compound highly reactive in nucleophilic substitution reactions. The aldehyde group can participate in condensation reactions, forming imines and other derivatives. These reactions are facilitated by the deuterium atoms, which provide stability and enhance the compound’s utility in NMR spectroscopy.

Comparison with Similar Compounds

    2-Nitrobenzaldehyde: The non-deuterated form of 2-Nitrobenzaldehyde-d4, used in similar applications but lacks the benefits of deuterium labeling.

    3-Nitrobenzaldehyde: An isomer with the nitro group at the third position, used in different synthetic pathways.

    4-Nitrobenzaldehyde: An isomer with the nitro group at the fourth position, also used in organic synthesis.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy. This labeling allows for more precise studies of reaction mechanisms and molecular interactions, making it a valuable tool in both academic and industrial research.

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWKITSNTDAEDT-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C=O)[N+](=O)[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662147
Record name 2-Nitro(~2~H_4_)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020718-69-7
Record name 2-Nitro(~2~H_4_)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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